molecular formula C15H9Cl2N3O4 B8041496 4-Amino-3-(3,4-dichlorophenyl)-5-(4-nitrophenyl)-1,3-oxazol-2-one

4-Amino-3-(3,4-dichlorophenyl)-5-(4-nitrophenyl)-1,3-oxazol-2-one

Cat. No.: B8041496
M. Wt: 366.2 g/mol
InChI Key: BSWBDABAJBVJGP-UHFFFAOYSA-N
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Description

4-Amino-3-(3,4-dichlorophenyl)-5-(4-nitrophenyl)-1,3-oxazol-2-one is a complex organic compound that belongs to the oxazolone family. This compound is characterized by its unique structure, which includes an oxazolone ring substituted with amino, dichlorophenyl, and nitrophenyl groups. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(3,4-dichlorophenyl)-5-(4-nitrophenyl)-1,3-oxazol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxazolone Ring: This step involves the cyclization of a suitable precursor, such as an α-amino acid or its derivative, with a carbonyl compound under acidic or basic conditions.

    Substitution Reactions: The introduction of the 3,4-dichlorophenyl and 4-nitrophenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, typically using ammonia or an amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(3,4-dichlorophenyl)-5-(4-nitrophenyl)-1,3-oxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-3-(3,4-dichlorophenyl)-5-(4-nitrophenyl)-1,3-oxazol-2-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of oxazolones can exhibit antimicrobial, anti-inflammatory, and anticancer activities. Researchers are exploring its use as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 4-Amino-3-(3,4-dichlorophenyl)-5-(4-nitrophenyl)-1,3-oxazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(3,4-dichlorophenyl)-5-phenyl-1,3-oxazol-2-one
  • 4-Amino-3-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-oxazol-2-one
  • 4-Amino-3-(3,4-dichlorophenyl)-5-(3-nitrophenyl)-1,3-oxazol-2-one

Uniqueness

Compared to similar compounds, 4-Amino-3-(3,4-dichlorophenyl)-5-(4-nitrophenyl)-1,3-oxazol-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both dichlorophenyl and nitrophenyl groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-amino-3-(3,4-dichlorophenyl)-5-(4-nitrophenyl)-1,3-oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O4/c16-11-6-5-10(7-12(11)17)19-14(18)13(24-15(19)21)8-1-3-9(4-2-8)20(22)23/h1-7H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWBDABAJBVJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N(C(=O)O2)C3=CC(=C(C=C3)Cl)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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